molecular formula C15H18ClN B13742845 1,2-Diphenyl-3-aminopropane hydrochloride CAS No. 40692-28-2

1,2-Diphenyl-3-aminopropane hydrochloride

Cat. No.: B13742845
CAS No.: 40692-28-2
M. Wt: 247.76 g/mol
InChI Key: GKHCARYZXWFABR-UHFFFAOYSA-N
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Description

1,2-Diphenyl-3-aminopropane hydrochloride is an organic compound with the molecular formula C15H17N·HCl It is a derivative of 1,2-diphenylpropane, where an amino group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-3-aminopropane hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylpropane with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-3-aminopropane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

1,2-Diphenyl-3-aminopropane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-3-aminopropane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylpropane: A structurally similar compound without the amino group.

    1,3-Diphenyl-2-aminopropane: Another related compound with the amino group attached to a different carbon atom.

    1,2-Diphenyl-3-aminopropanol: A derivative with an additional hydroxyl group.

Uniqueness

1,2-Diphenyl-3-aminopropane hydrochloride is unique due to its specific structural features and the presence of the amino group on the third carbon atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

40692-28-2

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

2,3-diphenylpropylazanium;chloride

InChI

InChI=1S/C15H17N.ClH/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H

InChI Key

GKHCARYZXWFABR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C[NH3+])C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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